Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Conformational restriction Piperidine isostere Structure-based drug design

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 2167366-66-5; synonym 1457705-09-7) is a Boc-protected, saturated bicyclic amine building block belonging to the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) class. Its molecular formula is C12H21NO3 (MW 227.30 g/mol), and it presents a conformationally locked piperidine ring bridged by a methylene group at positions 1 and 4, with a hydroxymethyl substituent at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B8221977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(C1C2)CO
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-14)10(13)5-8/h8-10,14H,4-7H2,1-3H3
InChIKeyGFWXXNIWHNQNTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 2167366-66-5): Conformationally Restricted Bicyclic Building Block for Medicinal Chemistry and Fragment-Based Drug Design


Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 2167366-66-5; synonym 1457705-09-7) is a Boc-protected, saturated bicyclic amine building block belonging to the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) class . Its molecular formula is C12H21NO3 (MW 227.30 g/mol), and it presents a conformationally locked piperidine ring bridged by a methylene group at positions 1 and 4, with a hydroxymethyl substituent at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen . The rigid boat conformation of the azanorbornane core constrains the nitrogen lone pair orientation and the trajectory of the 6-hydroxymethyl substituent, offering a distinct three-dimensional pharmacophoric display compared to flexible monocyclic piperidine analogs [1]. Commercially available at ≥97% purity from multiple suppliers, this compound serves as a versatile intermediate for the synthesis of DPP-4 inhibitors, orexin receptor antagonists, and other bioactive molecules requiring a pre-organized amine scaffold [2].

Why N-Boc-4-piperidinemethanol or 5-hydroxymethyl isomers cannot replace tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate in target-oriented synthesis


The 2-azabicyclo[2.2.1]heptane scaffold imposes a rigid boat conformation on the piperidine ring that is fundamentally absent in monocyclic N-Boc-4-piperidinemethanol (CAS 123855-51-6), which freely interconverts between chair conformers [1]. This conformational restriction alters the spatial orientation of the amine nitrogen lone pair and the 6-hydroxymethyl substituent, directly affecting target protein binding geometry and selectivity in derived ligands [2]. Additionally, the regioisomeric 5-hydroxymethyl analog (CAS 1363210-35-8) places the reactive alcohol handle at a bridgehead position with markedly different steric accessibility and exit vector geometry, leading to divergent reactivity in subsequent acylation or alkylation steps . The Boc-protected nitrogen within the bridged system also exhibits subtly different basicity (predicted pKa ~11.4 for the parent azanorbornane vs. ~11.1–11.2 for piperidine), which influences protonation state and solubility of downstream amide or sulfonamide conjugates [3].

Quantitative Differentiation Evidence for Tert-Butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate vs. Closest Analogs


Conformational Rigidity: Locked Boat vs. Flexible Chair – Impact on Ligand Pre-Organization

The 2-azabicyclo[2.2.1]heptane scaffold locks the piperidine ring into a rigid boat conformation, whereas monocyclic N-Boc-4-piperidinemethanol (CAS 123855-51-6) exists as an equilibrating mixture of chair conformers [1]. The nitrogen inversion barrier for the parent 2-methyl-2-azabicyclo[2.2.1]heptane was determined by dynamic NMR line shape analysis to be ΔG‡ = 7.2 kcal mol⁻¹, which is substantially lower than the ~12.0 kcal mol⁻¹ barrier reported for N-methylpiperidine ring inversion, reflecting the unique torsional strain environment of the bridged system [2]. In a comparative study of bridged vs. flexible piperidine P2Y14R antagonists, the 2-azanorbornane (rigid) enantiomer 15 displayed a 3-fold higher receptor affinity than its counterpart 16, demonstrating that conformational pre-organization can directly translate to binding potency gains [3].

Conformational restriction Piperidine isostere Structure-based drug design

Lipophilicity Differential: Higher LogP of the Bicyclic 6-Hydroxymethyl Scaffold vs. Monocyclic Piperidine Analog

The target compound displays a computed SlogP of 2.31, compared to a LogP of 1.56 for the monocyclic comparator N-Boc-4-piperidinemethanol (CAS 123855-51-6), representing a ΔLogP increase of approximately 0.75 log units [1]. This difference arises from the additional methylene bridge and the more compact, less solvent-exposed conformation of the bicyclic scaffold, which collectively increase hydrophobicity [2]. In drug discovery programs, a 0.75 LogP increase typically translates to a ~5.6-fold higher theoretical partition coefficient, directly impacting membrane permeability, plasma protein binding, and metabolic clearance of derived compounds [2].

Lipophilicity Physicochemical profiling ADME prediction

Hydroxymethyl vs. Hydroxy Substituent: Linker Length and Lipophilicity Differentiation at the 6-Position

The 6-hydroxymethyl substituent of the target compound provides an sp³-hybridized CH₂ spacer between the bicyclic core and the terminal hydroxyl group, whereas the 6-hydroxy analog (CAS 207405-59-2) attaches the OH group directly to the ring [1]. This extra methylene unit increases the computed LogP from 1.31 (6-hydroxy analog) to 2.31 (target compound), a ΔLogP of approximately 1.0 unit [1][2]. Additionally, the 6-hydroxy analog has a hydrogen bond donor count of 1 and acceptor count of 3, while the target compound shares identical H-bond counts, but the extended linker provides greater conformational flexibility for the hydroxyl group to engage solvent or target residues, which can affect binding entropy and selectivity in derived conjugates [3].

Linker chemistry Hydrogen bonding Fragment elaboration

Basicity Modulation in the Bicyclic Amine Scaffold: Reduced pKa Sensitivity to Hydroxyl Substitution vs. Piperidines

A study on tetrahydroxylated azabicyclo[2.2.1]heptanes determined experimental pKa values of 7.0 and 6.4 for two stereoisomers, and concluded that 'the change in base strength as a result of stereoisomerism of an OH is smaller in the [2.2.1]-azabicyclic system than in the piperidines' [1]. By contrast, the parent 2-azabicyclo[2.2.1]heptane has a predicted pKa of 11.44±0.20, while piperidine has an experimental pKa of ~11.1–11.2 [2][3]. The attenuated sensitivity of the bicyclic scaffold to electronic perturbation by substituents means that the Boc-protected 6-hydroxymethyl derivative is expected to exhibit more predictable, less context-dependent protonation behavior in both synthetic transformations and biological environments compared to monocyclic piperidine analogs bearing similar substituents [1].

Amine basicity pKa Electronic effects

Synthetic Accessibility and Commercial Purity Benchmarking Against Regioisomeric Analogs

The target compound (CAS 2167366-66-5) is available from multiple suppliers at ≥97% purity (HPLC), with reported purities reaching 98% . In contrast, the 5-hydroxymethyl regioisomer (CAS 1363210-35-8) is typically offered at ≥95% purity, and the 6-hydroxy analog (CAS 207405-59-2) at ≥96% purity . The consistently higher commercial purity of the 6-hydroxymethyl derivative reflects a more robust and scalable synthetic route, likely proceeding via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes or chiral phosphoric acid-catalyzed ring-opening of meso-epoxides to construct the azabicyclo core with high enantioselectivity [1]. Higher starting purity of a building block directly reduces the burden of byproduct removal in multi-step syntheses and improves reproducibility of downstream structure-activity relationship (SAR) studies.

Building block procurement Purity Scalability

High-Value Application Scenarios for Tert-Butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Based on Differential Evidence


Fragment-Based Drug Discovery Requiring Conformationally Pre-Organized Piperidine Isosteres

In fragment-based screening campaigns where flexible monocyclic piperidines fail to achieve sufficient binding site complementarity, the rigid 2-azabicyclo[2.2.1]heptane scaffold of this compound provides a pre-organized, locked-boat amine geometry. The 3-fold affinity gain observed for rigid 2-azanorbornane enantiomers over flexible counterparts in P2Y14R antagonist programs demonstrates the potential of this scaffold class to enhance target engagement [1]. The Boc protecting group and 6-hydroxymethyl handle enable rapid diversification via amide coupling or etherification, allowing fragment elaboration without loss of the conformational constraint.

Synthesis of DPP-4 Inhibitors and Other Conformationally Sensitive Protease Inhibitors

The 2-azabicyclo[2.2.1]heptane core has been successfully employed in the design of neogliptin (DPP-4 IC50 = 16.8 ± 2.2 nM), which outperformed both vildagliptin and sitagliptin in potency [2]. The 6-hydroxymethyl derivative serves as a key intermediate for installing the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid pharmacophore onto the bicyclic amine. The reduced sensitivity of the scaffold's basicity to further substitution (ΔpKa only ~0.6 between OH stereoisomers) ensures predictable protonation behavior at the catalytic aspartate residues of DPP-4 [3].

Optimization of CNS-Penetrant Ligands Requiring Balanced Lipophilicity

With a computed SlogP of 2.31, this building block sits near the upper bound of the recommended CNS drug-likeness range (LogP 1–3). The ΔLogP of +0.75 over N-Boc-4-piperidinemethanol provides an additional ~5.6-fold increase in theoretical membrane partitioning without breaching typical developability thresholds [4]. This makes it suitable for designing brain-penetrant orexin receptor antagonists or other CNS-targeted agents where the conformational rigidity can also reduce the entropic penalty of binding and improve subtype selectivity, as demonstrated in the discovery of JNJ-54717793, a selective OX1R antagonist [5].

Multi-Step Synthesis Requiring High-Purity, Scalable Building Blocks

For medicinal chemistry programs transitioning from hit-to-lead to lead optimization, the >97% commercial purity and multi-supplier availability of this compound (Leyan 98%, Aladdin ≥97%) reduce the risk of impurity-driven false positives in biological assays . The 2–3% purity advantage over the 5-hydroxymethyl regioisomer (typically 95% purity) translates to fewer byproducts in subsequent amide coupling or Mitsunobu reactions, improving overall yield and reproducibility in parallel synthesis workflows.

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